molecular formula C22H24ClN5O2S2 B2983107 N-(2-chlorobenzyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1323351-47-8

N-(2-chlorobenzyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2983107
CAS No.: 1323351-47-8
M. Wt: 490.04
InChI Key: CLSAQRWMXDANQH-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel synthetic compound designed for preclinical oncology research. It features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine bases, which allows its derivatives to potentially interact with DNA replication processes and disrupt rapid cell proliferation, a hallmark of cancer cells . This molecular framework is synthetically versatile, enabling the incorporation of various pharmacophores, such as the piperazine and chlorobenzyl groups present in this molecule, to optimize biological activity and selectivity . The primary research value of this compound lies in its potential as an antitumor agent. Structurally related 1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic properties across a broad panel of human cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, breast, and central nervous system . The specific structural motifs in this molecule—the 1,3,4-thiadiazole linked via a thioether bridge to an acetamide function—are common in the design of bioactive molecules and have been explored in hybrid structures aimed at inhibiting cancer cell growth . The piperazine moiety is a common feature in drug discovery, often contributing to improved solubility and pharmacokinetic properties, as well as enabling interactions with various enzymatic targets. Researchers can utilize this compound as a chemical tool to probe disease mechanisms or as a lead structure for the development of new therapeutic agents. This product is intended for research purposes only. It is strictly for use in controlled laboratory settings by qualified professionals. This product is "For Research Use Only (RUO)," and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2S2/c1-30-19-9-5-4-8-18(19)27-10-12-28(13-11-27)21-25-26-22(32-21)31-15-20(29)24-14-16-6-2-3-7-17(16)23/h2-9H,10-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSAQRWMXDANQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of increasing interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its diverse biological activities. The presence of piperazine and methoxyphenyl groups further enhances its pharmacological profile. The molecular structure can be represented as follows:

N 2 chlorobenzyl 2 5 4 2 methoxyphenyl piperazin 1 yl 1 3 4 thiadiazol 2 yl thio acetamide\text{N 2 chlorobenzyl 2 5 4 2 methoxyphenyl piperazin 1 yl 1 3 4 thiadiazol 2 yl thio acetamide}

Molecular Formula

  • Molecular Weight : Approximately 410.9 g/mol

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have been documented to exhibit significant antimicrobial properties. Research indicates that derivatives of this scaffold can inhibit various bacterial strains effectively. For instance, studies have shown that modifications in the thiadiazole ring significantly affect antimicrobial potency, with certain substitutions leading to enhanced activity against resistant strains .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of thiadiazole derivatives. In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines, including HCT116 (human colon cancer). The IC50 values ranged from 3 to 8 μM, indicating promising anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have also been explored. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Compounds with similar structures have shown potential in reducing inflammation in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Component Effect on Activity
Thiadiazole RingEssential for antimicrobial and anticancer activity
Piperazine GroupEnhances binding affinity to biological targets
Methoxy SubstitutionModulates lipophilicity and bioavailability

Modifications in these components can lead to variations in biological efficacy and selectivity.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Activity

In a recent study involving the HCT116 cell line, this compound demonstrated an IC50 value of 8 μM. Flow cytometry analysis indicated that the compound induced apoptosis without causing cell cycle arrest .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural motifs with several 1,3,4-thiadiazole derivatives reported in the literature. Key comparisons include:

Compound Substituents Melting Point (°C) Key Functional Groups Reference
Target 2-Chlorobenzyl, 2-methoxyphenylpiperazine Not reported Thiadiazole, piperazine, chloro, methoxy
4g () 4-Fluorophenylpiperazine, 4-chlorophenyl 203–205 Thiadiazole, piperazine, fluoro, chloro
4e () 2-Ethoxyphenylpiperazine, 4-chlorophenyl 200–202 Thiadiazole, piperazine, ethoxy, chloro
5j () 4-Chlorobenzylthio, isopropyl-methylphenoxy 138–140 Thiadiazole, phenoxy, chloro
3 () 4-Nitrophenylamino, 4-chlorophenyl Not reported Thiadiazole, nitro, chloro

Key Observations :

  • Piperazine Modifications: The target’s 2-methoxyphenylpiperazine group distinguishes it from analogues with 4-fluorophenyl (4g) or 2-ethoxyphenyl (4e) substitutions.
  • Chlorobenzyl vs. Chlorophenyl : The 2-chlorobenzyl group in the target may improve lipophilicity compared to 4-chlorophenyl derivatives (e.g., 4g), affecting membrane permeability .
Anticancer Potential:
  • Akt Inhibition : Compounds 3 and 8 () exhibit 92.36% and 86.52% Akt inhibition, respectively, via π-π interactions and H-bonding with the kinase domain. The target’s methoxyphenyl group may similarly engage in hydrophobic interactions .
  • Apoptosis Induction : Thiadiazoles with nitro groups (e.g., compound 3 in ) show strong pro-apoptotic effects in glioma cells. The absence of a nitro group in the target suggests alternative mechanisms, possibly through chloro- or methoxy-mediated pathways .
Antimicrobial Activity:
  • Derivatives with benzylthio groups (e.g., 5h in ) demonstrate moderate antimicrobial activity. The target’s 2-chlorobenzyl group could enhance this due to increased electrophilicity .

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